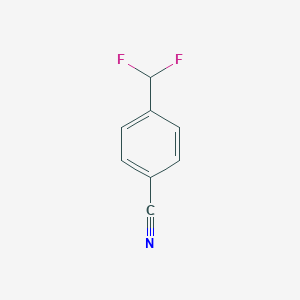

4-(Difluoromethyl)benzonitrile

描述

4-(Difluoromethyl)benzonitrile is a benzonitrile derivative featuring a difluoromethyl (-CF₂H) group at the para position of the aromatic ring. The benzonitrile core (C₆H₅CN) is a versatile scaffold widely used in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing cyano group (-CN), which enhances reactivity and binding affinity in molecular interactions . The difluoromethyl substituent introduces unique physicochemical properties, such as increased lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in drug design .

属性

IUPAC Name |

4-(difluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOIWMARNIAWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

The reaction occurs in anhydrous at elevated temperatures, where acts as an oxidizing agent. The methyl group on 4-methylbenzonitrile undergoes sequential fluorination, replacing two hydrogen atoms with fluorine to form the difluoromethyl moiety.

Critical Parameters :

Limitations and Optimizations

While cost-effective, this method faces challenges:

-

Safety Concerns : Handling requires specialized equipment due to its corrosive nature.

-

Byproduct Formation : Over-fluorination can yield trifluoromethyl derivatives, necessitating precise stoichiometric control.

Copper-Catalyzed Difluoromethylation of Aryl Halides

Recent advancements employ copper complexes to mediate the coupling of difluoromethyl groups with aryl halides. This method, reported in Organometallics, utilizes isolable -heterocyclic carbene (NHC)-copper catalysts.

Catalytic System and Substrate Scope

The catalyst (SIPr = 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene) facilitates the substitution of aryl iodides or bromides with a difluoromethyl group. For example, 4-iodobenzonitrile reacts with the copper complex at 90°C for 20 hours, achieving >98% conversion.

Key Advantages :

Mechanistic Insights

The process proceeds via a single-electron transfer (SET) mechanism:

-

Oxidative Addition : The copper catalyst activates the aryl halide.

-

Radical Rebound : A difluoromethyl radical couples with the aryl intermediate.

-

Reductive Elimination : The catalyst regenerates, releasing the product.

An alternative route involves synthesizing 2-nitro-4-trifluoromethyl benzaldehyde oxime as a precursor, though this method primarily targets nitro-substituted analogs. Adjustments to this approach could theoretically enable difluoromethyl group introduction, but experimental validation remains pending.

Process Overview

-

Oxime Formation : 2-Nitro-4-trifluoromethyl benzaldehyde reacts with hydroxylamine hydrochloride in aqueous base (0°C–20°C).

-

Dehydration : The oxime undergoes acetic anhydride-mediated dehydration in acetonitrile, catalyzed by nickel composites.

Challenges :

-

Complex Purification : Multiple steps necessitate solvent extraction and distillation.

-

Limited Scalability : Nickel catalyst recovery remains inefficient for industrial use.

Industrial and Environmental Considerations

The copper-catalyzed method emerges as the most sustainable option due to its high atom economy and minimal waste. Conversely, lead-based fluorination generates toxic byproducts (e.g., lead salts), complicating waste management. Future research should explore:

化学反应分析

Types of Reactions: 4-(Difluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 4-(difluoromethyl)benzoic acid.

Reduction: Formation of 4-(difluoromethyl)benzylamine.

Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used

科学研究应用

Medicinal Chemistry

Pharmaceutical Intermediates

4-(Difluoromethyl)benzonitrile serves as an important intermediate in the synthesis of various pharmaceuticals. The difluoromethyl group enhances the biological activity and lipophilicity of drug candidates, making them more effective in targeting specific biological pathways. For instance, difluoromethylated compounds have been shown to improve the pharmacokinetic properties of drugs by modulating their absorption and distribution profiles .

Case Studies

- Fluvoxamine Synthesis : this compound can be utilized in the synthesis of fluvoxamine, an antidepressant. The incorporation of the difluoromethyl group is crucial for enhancing the drug's efficacy and metabolic stability .

- Antimicrobial Activity : Research indicates that compounds containing the difluoromethyl group exhibit enhanced antimicrobial properties, making them potential candidates for developing new antibiotics .

Agrochemicals

Herbicides and Pesticides

The compound is also explored for its potential in agrochemicals, particularly as a building block for herbicides and pesticides. The difluoromethyl moiety can modify the activity spectrum of these agents, increasing their effectiveness against specific pests or weeds while reducing toxicity to non-target organisms .

Material Science

Polymer Additives

In material science, this compound can be incorporated into polymers to enhance their thermal stability and chemical resistance. The presence of fluorine atoms contributes to lower surface energy, which can improve properties such as hydrophobicity and oleophobicity in coatings and films .

Synthetic Chemistry

Reagent Development

The compound plays a role in developing new synthetic methodologies, particularly in difluoromethylation reactions. Recent advancements have introduced various reagents that facilitate the selective installation of difluoromethyl groups onto aromatic systems, expanding the toolbox available for synthetic chemists .

Research Insights

Hydrogen Bonding Properties

Studies have quantified the ability of difluoromethyl groups to act as hydrogen bond donors, which is vital for understanding their interactions with biological targets. Compounds with difluoromethyl groups exhibit unique hydrogen bonding characteristics that can influence their biological activity and interactions with proteins .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of pharmaceuticals (e.g., fluvoxamine) | Enhanced efficacy and metabolic stability |

| Agrochemicals | Development of herbicides and pesticides | Increased effectiveness, reduced toxicity |

| Material Science | Polymer additives | Improved thermal stability and hydrophobicity |

| Synthetic Chemistry | Reagent development for difluoromethylation | Expanded synthetic methodologies |

作用机制

The mechanism of action of 4-(Difluoromethyl)benzonitrile involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity .

相似化合物的比较

Structural and Electronic Properties

The table below compares 4-(difluoromethyl)benzonitrile with structurally related benzonitrile derivatives:

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Properties | References |

|---|---|---|---|---|

| This compound | -CF₂H at para position | ~151.1 (calculated) | High lipophilicity; moderate electron-withdrawing effect; metabolic stability | [20] |

| 3-(Trifluoromethyl)benzonitrile | -CF₃ at meta position | 171.11 | Strong electron-withdrawing effect; enhanced chemical stability | [3] |

| 4-(Methylsulfonyl)benzonitrile | -SO₂CH₃ at para position | 181.21 | Polar; strong electron-withdrawing; used in enzyme inhibition studies | [14] |

| 4-[2-(3-Chlorophenyl)ethenyl]benzonitrile | -CH=CH-(3-ClC₆H₄) at para position | 254.71 | Planar structure; cytotoxic activity against cancer cell lines | [1] |

| 4-(Aminomethyl)benzonitrile hydrochloride | -CH₂NH₂·HCl at para position | 168.62 | Basic amine functionality; used as a building block in drug synthesis | [16] |

Key Observations :

- Electron-withdrawing effects : The -CF₂H group in this compound provides moderate electron withdrawal compared to the stronger -CF₃ or -SO₂CH₃ groups, balancing reactivity and stability .

- Lipophilicity : Fluorinated substituents like -CF₂H enhance membrane permeability, a critical factor in central nervous system (CNS) drug candidates .

- Biological activity : Compounds with extended conjugated systems (e.g., 4-[2-(3-chlorophenyl)ethenyl]benzonitrile) exhibit cytotoxicity, whereas this compound’s simpler structure may prioritize metabolic stability over direct bioactivity .

Stability and Reactivity

- This compound: The -CF₂H group offers hydrolytic stability compared to hemiaminal derivatives (e.g., 4-[hydroxy(triazolylamino)methyl]benzonitrile), which are prone to decomposition under acidic conditions .

- Triazole/tetrazole hybrids: Compounds like 2-(1H-tetrazol-5-yl)benzonitrile form stable coordination polymers with metals, leveraging both cyano and tetrazole groups for crystallinity—a feature absent in this compound .

生物活性

4-(Difluoromethyl)benzonitrile (DFMB) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group enhances lipophilicity and biological activity, making it a candidate for various pharmaceutical applications. This article provides a comprehensive overview of the biological activity of DFMB, including its antimicrobial, anti-inflammatory properties, and potential therapeutic applications.

- Chemical Formula : CHFN

- Molecular Weight : 169.13 g/mol

- CAS Number : 15076546

Antimicrobial Activity

DFMB has been evaluated for its antimicrobial properties against various bacterial strains. A study reported that compounds with similar structures exhibited significant effects against Staphylococcus aureus and Mycobacterium tuberculosis. For instance, the minimum inhibitory concentrations (MICs) of related compounds were observed to be effective against these pathogens, indicating that DFMB may possess comparable antimicrobial activity .

| Compound | MIC (μM) against S. aureus | MIC (μM) against MRSA |

|---|---|---|

| DFMB | 25.9 | 12.9 |

The bactericidal nature of DFMB can be inferred from the ratio of minimum bactericidal concentration (MBC) to MIC being ≤4, which suggests that it not only inhibits bacterial growth but also kills the bacteria .

Anti-Inflammatory Potential

DFMB has shown promise in modulating inflammatory responses. Research indicates that certain derivatives can alter the activity of NF-κB, a key transcription factor involved in inflammation. For example, compounds similar to DFMB demonstrated a decrease in NF-κB activity by approximately 9%, suggesting potential anti-inflammatory effects .

Study on Antimicrobial Efficacy

In a comparative study, DFMB was tested alongside other fluorinated compounds for their efficacy against resistant strains of bacteria. The results indicated that DFMB exhibited notable activity against MRSA isolates, highlighting its potential as an antimicrobial agent in treating resistant infections .

Evaluation of Anti-Inflammatory Activity

Another investigation focused on the anti-inflammatory properties of DFMB derivatives in vitro. The study found that specific substitutions on the phenyl ring significantly influenced the compound's ability to modulate NF-κB activity, thus affecting its anti-inflammatory potential .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of DFMB is essential for its therapeutic application. Preliminary data suggest that the compound has favorable absorption and distribution characteristics due to its lipophilic nature. However, further studies are needed to evaluate its metabolic stability and toxicity profiles comprehensively.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-(difluoromethyl)benzonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or transition-metal-catalyzed reactions. For example, fluorination of 4-(bromomethyl)benzonitrile using difluoromethylating agents (e.g., diethylaminosulfur trifluoride, DAST) under inert atmospheres at −78°C to 0°C has been reported . Alternative routes may involve hydrosilylation or cross-coupling reactions with Fe or Pd catalysts, similar to methods used for structurally related benzonitrile derivatives . Optimizing solvent polarity (e.g., THF vs. DMF) and stoichiometric ratios (1:1.2 for substrate:fluorinating agent) can improve yields (reported up to 75–85%) while minimizing side products like hydrolysis intermediates.

Q. How can the molecular structure and electronic properties of this compound be characterized?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis provides bond lengths (e.g., C–F bonds ≈ 1.34 Å) and dihedral angles between the difluoromethyl group and aromatic ring, critical for understanding steric effects .

- Spectroscopy :

- ¹⁹F NMR : Chemical shifts between −110 to −120 ppm confirm the presence of CF₂ groups.

- IR spectroscopy : Stretching vibrations for C≡N (~2230 cm⁻¹) and C–F (~1120 cm⁻¹) help verify functional groups .

- DFT calculations : Optimized geometries and HOMO-LUMO gaps (e.g., ~5.2 eV) predict reactivity in charge-transfer applications .

Q. What are the key safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential release of volatile fluorinated byproducts (e.g., HF gas).

- Storage : Keep in amber glass bottles under nitrogen at 2–8°C to prevent photodegradation and hydrolysis .

- Disposal : Neutralize waste with calcium carbonate before incineration to avoid toxic fluoride emissions .

Advanced Research Questions

Q. How can this compound serve as a building block in designing agrochemicals or pharmaceuticals?

- Methodological Answer : Its difluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in:

- Fungicides : As a precursor to triazole derivatives targeting fungal CYP51 enzymes (e.g., via Ullmann coupling with 1,2,4-triazoles) .

- Anticancer agents : Functionalization at the nitrile group (e.g., conversion to amidoximes) enables metal-binding for kinase inhibition .

- Case Study : Derivatives like 4-(difluoromethyl)-N-(pyridin-3-yl)benzonitrile showed IC₅₀ values < 1 µM in kinase assays .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-technique validation : Cross-reference ¹H/¹³C NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formulae.

- Dynamic NMR : Detect rotational barriers in CF₂ groups (e.g., coalescence temperatures > 100°C in DMSO-d₆) to explain splitting discrepancies .

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate and quantify regioisomers or degradation products .

Q. How does the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing effect : The CF₂ group deactivates the aromatic ring, requiring Pd/Xantphos catalysts for Suzuki-Miyaura couplings (e.g., with boronic acids at 80°C in toluene/EtOH) .

- Steric effects : Ortho-substitution by CF₂ reduces coupling efficiency (yields drop from 85% to 45% compared to para-substituted analogs) .

Q. What computational models predict the environmental fate of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。